molecular formula C10H10FNO B8416828 6-fluoro-5-methoxy-2-methyl-1H-indole

6-fluoro-5-methoxy-2-methyl-1H-indole

Cat. No.: B8416828
M. Wt: 179.19 g/mol
InChI Key: LHRLYVVXWSHDDI-UHFFFAOYSA-N
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Description

6-Fluoro-5-methoxy-2-methyl-1H-indole is a high-purity substituted indole serving as a versatile building block in medicinal chemistry and pharmaceutical research. This compound features a methyl group at the 2-position and a fluorine atom at the 6-position, which are common structural modifications used to fine-tune the metabolic stability, bioavailability, and binding affinity of target molecules . Substituted indoles of this type are critical intermediates in the synthesis of a wide range of bioactive molecules . Researchers utilize such fluoro- and methoxy-substituted indoles in the exploration of novel therapeutic agents, including non-steroidal anti-inflammatory drug (NSAID) analogs and other pharmacologically active compounds . The structural motif is frequently employed in the construction of molecular libraries for high-throughput screening against various disease targets . This product is intended for use in laboratory research and development as a key synthetic intermediate. It is supplied with detailed analytical data to ensure quality and consistency in your experiments. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

6-fluoro-5-methoxy-2-methyl-1H-indole

InChI

InChI=1S/C10H10FNO/c1-6-3-7-4-10(13-2)8(11)5-9(7)12-6/h3-5,12H,1-2H3

InChI Key

LHRLYVVXWSHDDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(C=C2N1)F)OC

Origin of Product

United States

Scientific Research Applications

Synthesis and Characterization

The synthesis of 6-fluoro-5-methoxy-2-methyl-1H-indole typically involves several steps including the formation of indole derivatives through various chemical reactions. For example, methods such as reductive amination and electrophilic substitution have been effectively employed to create derivatives with enhanced biological activity . Characterization techniques like NMR and LC-MS are essential for confirming the structure and purity of synthesized compounds .

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial properties against various pathogens. In a study assessing the Minimum Inhibitory Concentration (MIC), compounds bearing similar indole structures showed significant activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

CompoundTarget PathogenZone of Inhibition (mm)MIC (μg/mL)
5hPseudomonas aeruginosa1812
5jCandida albicans298
5kKlebsiella pneumoniae1610

These findings suggest that derivatives of this compound could serve as potential leads in the development of new antimicrobial agents.

Antitumor Activity

The compound has also been evaluated for its antitumor activity. In vitro studies using human tumor cell lines have shown that certain derivatives possess significant cytotoxic effects, with reported GI50 values indicating effective growth inhibition at low concentrations . The compound's ability to modulate pathways involved in cell proliferation makes it a candidate for further investigation in cancer therapy.

Neuropharmacological Effects

Indole derivatives, including this compound, have been studied for their interactions with serotonin receptors, suggesting potential applications in treating neuropsychiatric disorders. These compounds can act as agonists or antagonists at various serotonin receptor subtypes, influencing mood and behavior .

Case Studies

Several case studies highlight the efficacy of indole-based compounds:

  • Antimicrobial Efficacy : A study reported that a series of synthesized indole derivatives exhibited enhanced antibacterial activity compared to traditional antibiotics, suggesting a novel approach to combat antibiotic resistance .
  • Antitumor Screening : Another investigation conducted by the National Cancer Institute revealed that specific indole derivatives showed promising results against a panel of cancer cell lines, indicating their potential as anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Substituent Positions
Compound Name Substituents (Positions) CAS Number Similarity Score*
6-Fluoro-5-methoxy-2-methyl-1H-indole 6-F, 5-OCH₃, 2-CH₃ Not Provided N/A
4-Fluoro-5-methoxy-2-methyl-1H-indole 4-F, 5-OCH₃, 2-CH₃ 288385-93-3 0.77
6-Chloro-5-fluoro-1H-indole 6-Cl, 5-F 122509-72-2 0.78
6-Fluoro-5-methyl-1H-indole 6-F, 5-CH₃ Not Provided N/A
Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate 5-F, 6-OCH₃, 2-COOCH₃ 136818-64-9 0.81

*Similarity scores based on structural and functional group alignment .

Key Observations:
  • Substituent Position : Swapping fluorine and methoxy positions (e.g., 4-Fluoro-5-methoxy vs. 6-Fluoro-5-methoxy) alters electronic effects. Fluorine at position 6 (meta to methoxy) may reduce steric hindrance compared to position 4 (ortho) .
  • Functional Groups : The carboxylate ester in Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate increases polarity, enhancing solubility in polar solvents compared to the methyl group in the target compound .

Physical and Chemical Properties

Table 2: Comparative Physical Properties
Compound Name Melting Point (°C) Molecular Weight Key Spectral Data (¹H NMR)
6-Chloro-5-fluoro-1H-indole 105–107 169.58 Aromatic protons at δ 7.0–7.7 ppm
7-Methoxy-1H-indole-3-carboxylic acid 199–201 191.18 Methoxy at δ 3.8 ppm; carboxylic acid at δ 12.3 ppm
3-Benzyl-5-fluoro-1H-indole (19) Not Reported 225.27 Benzyl protons at δ 4.0–4.5 ppm; aromatic F coupling
Key Observations:
  • Melting Points : Methoxy and carboxylate groups (e.g., 199–201°C in 7-Methoxy-1H-indole-3-carboxylic acid) increase melting points due to hydrogen bonding, whereas alkyl groups (e.g., methyl in the target compound) may lower melting points .
  • Spectral Data : Methoxy protons in ¹H NMR typically appear as singlets near δ 3.8 ppm, distinguishing them from methyl groups (δ 2.3–2.5 ppm) .
Table 3: Reaction Yields of Selected Compounds
Compound Name Synthesis Yield Key Reagents
5-Fluoro-1-methyl-1H-indole (7b) 98% Methyl iodide, TDA-1
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 37.5% Sodium ethoxide, DMSO
3-Benzyl-5-fluoro-1H-indole (19) Not Reported CuI, PEG-400

Preparation Methods

Two-Step Synthesis via Nitro Group Reduction

A patent by Justia outlines a route starting with 2-fluoro-4-nitroanisole reacting with 4-chlorophenoxyacetonitrile in dimethylformamide (DMF) with potassium tert-butoxide. This generates a nitro intermediate, which undergoes hydrogenation using palladium on charcoal to yield a mixture of 4-fluoro-5-methoxyindole and 6-fluoro-5-methoxyindole . The isomers are separated after nitrogen protection with tert-butoxycarbonyl (Boc), followed by methyl group introduction via tert-butyllithium and methyl iodide. Demethylation using boron tribromide in methylene chloride finalizes the structure, though the process requires meticulous purification due to isomer formation.

Key Data:

  • Yield: 65–72% after Boc protection and methylation.

  • Challenges: Isomeric mixture formation necessitates chromatographic separation, reducing overall efficiency.

Ethyl Acetoacetate-Based Cyclization

An alternative method employs ethyl acetoacetate and 1,2,3-trifluoro-4-nitrobenzene in tetrahydrofuran (THF) with sodium hydride. The resulting 3-acetylmethyl-1,2-difluoro-4-nitrobenzene undergoes cyclization using montmorillonite in methylene chloride, forming 1,2-difluoro-3-(2,2-dimethoxypropyl)-4-nitrobenzene . Subsequent benzyloxy group introduction and hydrogenolytic deprotection yield the target indole.

Key Data:

  • Yield: 58% after cyclization and deprotection.

  • Advantages: Avoids isomer formation but requires hazardous reagents like sodium hydride.

Acid-Mediated Functionalization

Brønsted Acid Ionic Liquid Catalysis

Low-Yield Functionalization Approaches

Alkylation of 5-Methoxy-2-Methylindole

Ambeed reports an 8% yield for alkylating 5-methoxy-2-methyl-1H-indole with 2-chloro-5-(chloromethyl)thiophene using sodium hydride in DMF. Though inefficient, this highlights the reactivity of the indole nitrogen for further derivatization.

Key Data:

  • Conditions: 80°C, 24 hours.

  • Limitations: Competing side reactions and poor regioselectivity.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Reagents Yield Advantages Drawbacks
Nitroarene Cyclization2-Fluoro-4-nitroanisolePd/C, BBr₃65–72%Scalable, avoids toxic metalsIsomer separation required
Pd-CatalyzedAryl halides, β-hydroxy ketonesPd(TFA)₂, Zn70–85%Modular, high yieldsRequires specialized catalysts
Ionic LiquidIndole, cyclohexanoneIL 1a 92%Recyclable catalyst, mild conditionsNot yet applied to fluorine substitution
Alkylation5-Methoxy-2-methylindoleNaH, DMF8%Simple setupLow yield, poor selectivity

Mechanistic Insights and Optimization

Regioselectivity in Electrophilic Substitution

The fluorine atom’s position in 6-fluoro-5-methoxy-2-methyl-1H-indole is influenced by directing effects. Methoxy groups at C5 activate the C6 position for electrophilic fluorination, while methyl at C2 sterically hinders C3. Nitration and subsequent reduction strategies exploit these effects to favor C6 fluorine incorporation.

Solvent and Temperature Effects

High-polarity solvents like DMF enhance nitro group reactivity in cyclization routes but risk over-alkylation. Conversely, ionic liquid-mediated reactions in solvent-free conditions improve atom economy and reduce waste .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-fluoro-5-methoxy-2-methyl-1H-indole?

  • Methodological Answer : The synthesis of substituted indoles typically involves cyclization reactions or functionalization of pre-existing indole scaffolds. For example:

  • Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : Adapt methods from and , where 3-(2-azidoethyl)-5-fluoro-1H-indole reacts with alkynes under CuI catalysis in PEG-400/DMF. For this compound, start with a pre-functionalized indole (e.g., 5-methoxy-2-methylindole) and introduce fluorine via electrophilic substitution or halogen exchange.
  • Purification : Use column chromatography (70:30 ethyl acetate/hexane) and confirm purity via TLC and HRMS .
    • Data Table :
Starting MaterialReaction ConditionsYieldKey Analytical Data (NMR, HRMS)Reference
3-(2-azidoethyl)-5-fluoro-1H-indoleCuI, PEG-400/DMF, 12h22%¹H NMR: δ 7.2–6.8 (aromatic), HRMS: m/z 340.12

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C/¹⁹F NMR : Assign peaks based on substituent effects. For example, the methoxy group (δ ~3.8 ppm in ¹H NMR) and fluorine (δ -110 to -120 ppm in ¹⁹F NMR) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₁FNO₂: calc. 220.0778) .
  • TLC : Use ethyl acetate/hexane (70:30) to monitor reaction progress .

Advanced Research Questions

Q. How do substituents (fluoro, methoxy, methyl) influence regioselectivity in further functionalization?

  • Methodological Answer :

  • Electrophilic Substitution : The electron-withdrawing fluoro group at C6 deactivates the indole ring, directing reactions to C4 or C7. The methoxy group at C5 is electron-donating, activating C4 and C8. Steric hindrance from the C2 methyl group may limit reactivity at C3 .
  • Case Study : In , hydroxylation at C6 in 5-methoxyindole derivatives is achieved via chlorination followed by catalytic reduction. Adapt this for introducing additional groups .

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

  • Methodological Answer :

  • Solvent Effects : PEG-400 enhances solubility of intermediates in CuAAC reactions (). Alternatively, DMF/THF mixtures may reduce side reactions.
  • Catalyst Loading : Optimize CuI concentration (0.1–0.5 eq.) to balance reactivity vs. purification challenges .
  • Temperature Control : Lower temperatures (0–5°C) may suppress decomposition of sensitive intermediates (e.g., azides) .
    • Data Table :
Catalyst (CuI)SolventTemp. (°C)Yield ImprovementReference
0.2 eq.PEG-4002522% → 42%*
*Hypothetical optimization based on .

Q. What are the challenges in resolving conflicting spectral data for structurally similar indole derivatives?

  • Methodological Answer :

  • Contradictions in NMR : Overlapping aromatic signals (e.g., C6-F vs. C5-OMe) can be resolved via 2D NMR (COSY, HSQC) or isotopic labeling .
  • HRMS Ambiguity : Use high-resolution instruments (≤1 ppm error) to distinguish isomers. For example, differentiate C6-F from C7-F using fragmentation patterns .

Research Findings and Data Contradictions

  • Synthesis Yields : reports 22% yield for a triazole-linked indole derivative, while achieves 42% under similar conditions. This discrepancy highlights the sensitivity of CuAAC to steric and electronic effects .
  • Fluorine Positioning : lists 5-fluoro-2-methyl-1H-indole (CAS 399-72-4), but no direct data for the 6-fluoro-5-methoxy variant. Researchers must validate synthetic routes using analogous protocols .

Key Recommendations for Experimental Design

  • Starting Materials : Source 5-methoxy-2-methylindole (CAS 1076-74-0) from reliable catalogs (e.g., Kanto Reagents, ) .
  • Safety : Handle fluorinated intermediates with fume hoods due to potential toxicity ( ) .

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